3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Overview
Description
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a useful research compound. Its molecular formula is C12H17BFNO2 and its molecular weight is 237.08 g/mol. The purity is usually 95%.
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Biological Activity
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a compound of interest due to its potential applications in medicinal chemistry and drug development. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | CHBFON |
Molecular Weight | 301.142 g/mol |
Density | 1.3 ± 0.1 g/cm³ |
Boiling Point | 432.6 ± 45.0 °C |
Flash Point | 215.5 ± 28.7 °C |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may exhibit activity against various bacterial strains and cancer cells.
Antimicrobial Activity
Recent investigations have shown that derivatives of this compound possess antimicrobial properties. For instance:
- Activity against MRSA : Some derivatives demonstrated weak activity against multidrug-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values ranging from 4 to 8 μg/mL .
- Mycobacterial Inhibition : The compound also exhibited notable efficacy against Mycobacterium abscessus and Mycobacterium smegmatis .
Anticancer Properties
The potential anticancer effects have been explored in various studies:
- Cell Proliferation Inhibition : The compound showed significant inhibitory effects on cell proliferation in certain cancer cell lines. For example, it displayed an IC value of 0.126 μM against MDA-MB-231 triple-negative breast cancer (TNBC) cells while showing a much lesser effect on non-cancerous MCF10A cells .
- Metastasis Inhibition : In vivo studies indicated that treatment with this compound inhibited lung metastasis in TNBC models more effectively than known treatments like TAE226 .
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Study on Tuberculosis : A derivative exhibited potent activity against both H37Ra and H37Rv strains of tuberculosis with MIC values between 0.5 to 1.0 μg/mL. The pharmacokinetic profile showed moderate exposure and acceptable toxicity at high doses .
- Influenza Virus Reduction : Another study demonstrated that a related compound significantly reduced viral load in a mouse model infected with influenza A virus, indicating its potential as an antiviral agent .
Safety and Toxicity
Toxicological assessments have been conducted to evaluate the safety profile of the compound:
Properties
IUPAC Name |
3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BFNO2/c1-11(2)12(3,4)17-13(16-11)8-5-9(14)7-10(15)6-8/h5-7H,15H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQRPRRMKMAREJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501163632 | |
Record name | 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501163632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
710348-95-1 | |
Record name | 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=710348-95-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501163632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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